molecular formula C16H15F6N5O B12849136 (R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

Cat. No.: B12849136
M. Wt: 407.31 g/mol
InChI Key: YLGVHOFWOIUHJN-SECBINFHSA-N
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Description

7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-2-(trifluoromethyl)-[1,2,4]Triazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-2-(trifluoromethyl)-[1,2,4]Triazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-2-(trifluoromethyl)-[1,2,4]Triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl groups and the triazolopyrazine core play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Various Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-2-(trifluoromethyl)-[1,2,4]Triazolo[1,5-a]pyrazine apart is its combination of trifluoromethyl groups and the triazolopyrazine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15F6N5O

Molecular Weight

407.31 g/mol

IUPAC Name

(3R)-3-amino-1-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

InChI

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-15(25-27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1

InChI Key

YLGVHOFWOIUHJN-SECBINFHSA-N

Isomeric SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Origin of Product

United States

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